![molecular formula C11H18FNO4 B13324551 2-{1-[(Tert-butoxy)carbonyl]-3-fluoropyrrolidin-3-yl}acetic acid](/img/structure/B13324551.png)
2-{1-[(Tert-butoxy)carbonyl]-3-fluoropyrrolidin-3-yl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{1-[(Tert-butoxy)carbonyl]-3-fluoropyrrolidin-3-yl}acetic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a fluorinated pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(Tert-butoxy)carbonyl]-3-fluoropyrrolidin-3-yl}acetic acid typically involves the protection of the amine group on the pyrrolidine ring with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The fluorination of the pyrrolidine ring can be carried out using various fluorinating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
2-{1-[(Tert-butoxy)carbonyl]-3-fluoropyrrolidin-3-yl}acetic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the fluorinated pyrrolidine ring.
Substitution: The Boc protecting group can be selectively removed using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Deprotection of the Boc group can be achieved using trifluoroacetic acid in dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can then be further functionalized.
Scientific Research Applications
2-{1-[(Tert-butoxy)carbonyl]-3-fluoropyrrolidin-3-yl}acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-{1-[(Tert-butoxy)carbonyl]-3-fluoropyrrolidin-3-yl}acetic acid involves the interaction of the fluorinated pyrrolidine ring with specific molecular targets. The Boc group serves as a protecting group, allowing for selective reactions at other sites on the molecule. The fluorine atom can enhance the compound’s stability and bioavailability by influencing its electronic properties .
Comparison with Similar Compounds
Similar Compounds
2-{1-[(Tert-butoxy)carbonyl]-3-hydroxyazetidin-3-yl}acetic acid: Similar structure but with a hydroxy group instead of a fluorine atom.
2-{1-[(Tert-butoxy)carbonyl]-3-phenylazetidin-3-yl}acetic acid: Contains a phenyl group instead of a fluorine atom.
Uniqueness
2-{1-[(Tert-butoxy)carbonyl]-3-fluoropyrrolidin-3-yl}acetic acid is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to specific targets, making it a valuable intermediate in drug development.
Properties
Molecular Formula |
C11H18FNO4 |
|---|---|
Molecular Weight |
247.26 g/mol |
IUPAC Name |
2-[3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid |
InChI |
InChI=1S/C11H18FNO4/c1-10(2,3)17-9(16)13-5-4-11(12,7-13)6-8(14)15/h4-7H2,1-3H3,(H,14,15) |
InChI Key |
BDFLUJUUASJTHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(CC(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl (S)-4-amino-6-bromospiro[chromane-2,4'-piperidine]-1'-carboxylate](/img/structure/B13324476.png)
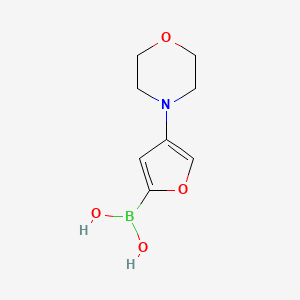
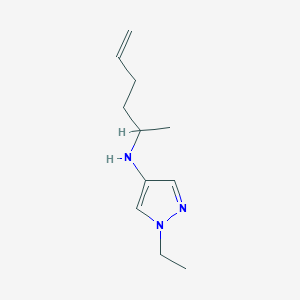
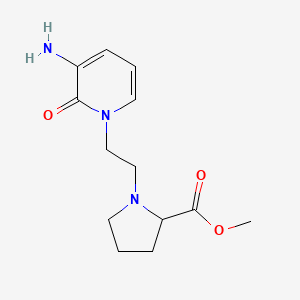

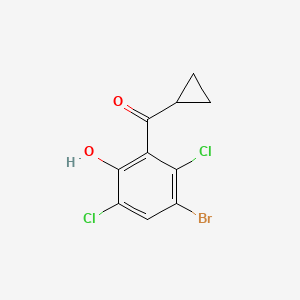



![5-Oxa-2-azaspiro[3.4]octan-8-one](/img/structure/B13324530.png)
![[2-(Dimethylamino)ethyl][(3,4-dimethylphenyl)methyl]amine](/img/structure/B13324541.png)
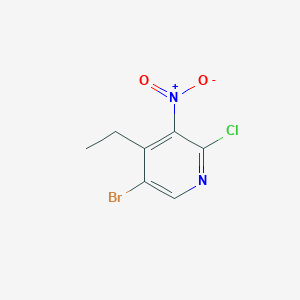
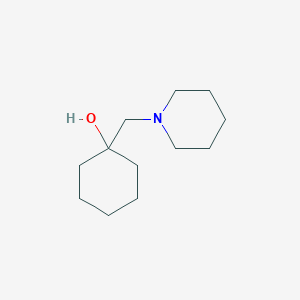
![Rel-(4aR,9bS)-6-bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B13324559.png)
